molecular formula C11H9NO B8475654 7-Isoquinolylacetaldehyde

7-Isoquinolylacetaldehyde

Cat. No. B8475654
M. Wt: 171.19 g/mol
InChI Key: TYLZBRGUMHEPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Isoquinolylacetaldehyde is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Isoquinolylacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Isoquinolylacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Isoquinolylacetaldehyde

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

IUPAC Name

2-isoquinolin-7-ylacetaldehyde

InChI

InChI=1S/C11H9NO/c13-6-4-9-1-2-10-3-5-12-8-11(10)7-9/h1-3,5-8H,4H2

InChI Key

TYLZBRGUMHEPMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.75 g (0.0077 mol) of 4-(3-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine, 30 ml of methanol, 1.15 ml of glacial acetic acid and 0.73 g of anhydrous ethyl acetate are mixed. The mixture is cooled to 0-5° C. and 1.14 g of 7-isoquinolylacetaldehyde (as obtained according to the Preparation) and, with care, 1.1 g (0.0175 mol) of sodium cyanoborohydride are added thereto. The mixture is stirred at 0-5° C. for 1.5 hours and subsequently at ambient temperature overnight. 7 ml of concentrated hydrochloric acid are added, the mixture is stirred for 10 minutes, the solvent is evaporated under reduced pressure and the residue is taken up in an ethyl acetate/dilute NH4OH mixture. The organic phase is dried over sodium sulfate and filtered, and the solvent is evaporated. The residue is purified on a column of silica gel, elution being carried out with an ethyl acetate/methanol=9/1 mixture. The title compound is obtained. The dihydrochloride is prepared using a solution of isopropanol saturated with hydrochloric acid. 1.1 g of product are obtained.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
solvent
Reaction Step One

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